(R)-苄基哌啶-3-基氨基甲酸酯

描述

Synthesis Analysis

The synthesis of compounds related to "(r)-Benzyl piperidin-3-ylcarbamate" involves the creation of piperidine derivatives with various substituents that can influence their biological activity. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, was achieved by incorporating an indanone moiety into the piperidine structure, demonstrating that the 2-isoindoline moiety can be replaced without significant loss of potency . Similarly, a series of optically active molecules based on a piperidin-3-ol template were developed, showing that stereochemistry plays a crucial role in the affinity for dopamine, serotonin, and norepinephrine transporters . Additionally, the synthesis of 2-piperidin-4-yl-benzimidazoles with antibacterial activities involved the creation of a new class of potential antibacterial agents effective against both Gram-positive and Gram-negative bacteria .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their biological activity. For example, the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using both Hartree–Fock and density functional theory methods, revealing five different stable conformers with the most stable conformer's geometry consistent with X-ray parameters . This highlights the importance of molecular conformation in the biological function of these compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by their structural features. The N-(indol-3-ylglyoxylyl)piperidines, for example, are high-affinity agonists at the benzodiazepine binding site of human GABA-A receptor ion-channels, with selectivity for receptors containing the alpha1 subunit, and the enantiomers of the chiral ligand show substantial discrimination between receptor subtypes . This indicates that the introduction of specific functional groups into the piperidine scaffold can lead to selective biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their structural characteristics and have a direct impact on their biological efficacy. The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants showed that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity, with some compounds exhibiting significant potent antimicrobial activities . This suggests that the physical and chemical properties resulting from different substituents can be tailored to enhance biological activity.

科学研究应用

药物化学:DPP-4 抑制剂

“® - 苄基哌啶-3-基氨基甲酸酯”是合成 DPP-4 抑制剂的重要中间体,DPP-4 抑制剂是一类用于治疗 2 型糖尿病的药物。 这些抑制剂通过阻断二肽基肽酶 4(DPP-4)的活性来发挥作用,进而延长肠降血糖素类激素的活性,从而增加胰岛素分泌并降低血液中的胰高血糖素水平 .

抗抑郁症药物的合成

该化合物作为制备选择性血清素再摄取抑制剂(SSRI)的前体。 SSRI 是一种常用的抗抑郁药,通过增加大脑中血清素的水平起作用,从而改善情绪并减轻抑郁症状 .

有机合成:手性砌块

在有机合成中,“® - 苄基哌啶-3-基氨基甲酸酯”用作手性砌块。 它可以转化为各种其他化合物,包括 ® - 3-氨基哌啶,它是进一步化学转化的重要中间体 .

药物开发:生物活性分子

该化合物在生物活性分子的开发中起着重要作用。 它的哌啶环可以用不同的取代基进行官能化,改变所得化合物的药理性质,这可能导致新药的发现 .

药理学:酶调节

“® - 苄基哌啶-3-基氨基甲酸酯”可用于药理学研究,以研究酶调节。 通过观察该化合物如何与各种酶相互作用,研究人员可以深入了解酶抑制剂或激活剂的开发,这些抑制剂或激活剂可用于治疗疾病 .

生物化学研究:蛋白质组学

在生物化学中,该化合物可用于蛋白质组学研究蛋白质相互作用和功能。 它能够与某些蛋白质结合或作为生物分子的模拟物,使其成为理解蛋白质动力学和酶机制的有用工具 .

作用机制

Target of Action

The primary target of ®-Benzyl Piperidin-3-ylcarbamate, also known as ®-3-tert-butyloxycarbonylamino-piperidine or ®-3-Boc-amino piperidine , is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a protein that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes mellitus .

Mode of Action

®-Benzyl Piperidin-3-ylcarbamate acts as a prodrug of ®-3-aminopiperidine . It can be easily converted to ®-3-aminopiperidine by hydrolysis under acidic conditions or enzymatic cleavage by DPP-4 . As a potent inhibitor of DPP-4, it increases insulin secretion and reduces blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This leads to a decrease in blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes mellitus .

Pharmacokinetics

It is mentioned that the compound obeys lipinski’s and veber’s rules , which suggest good oral bioavailability. It is also soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of ®-Benzyl Piperidin-3-ylcarbamate’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and increasing incretin hormone levels, it promotes insulin secretion and reduces blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes mellitus .

Action Environment

Factors such as ph could potentially affect its conversion to ®-3-aminopiperidine

安全和危害

未来方向

属性

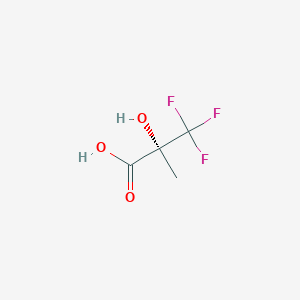

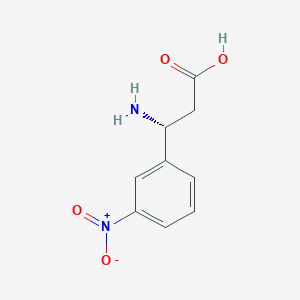

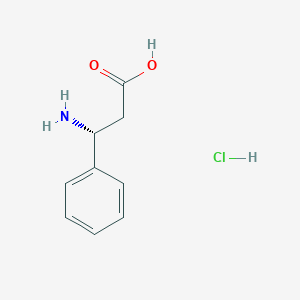

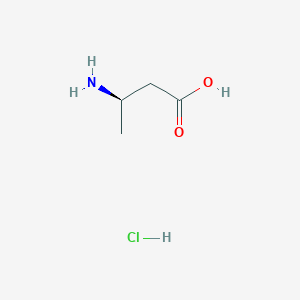

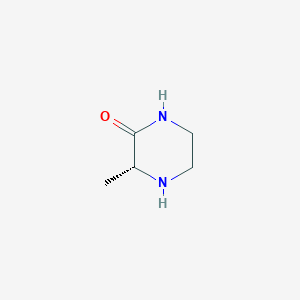

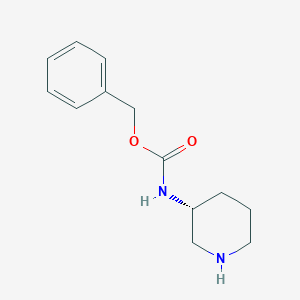

IUPAC Name |

benzyl N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363798 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478646-32-1 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。